Molecular Weight and Hydrogen-Bonding Capacity Distinguish This Compound from the Closest De-Cyanomethyl Analog
The most proximal structural comparator lacking the N-cyanomethyl substituent is N-(4-phenylcyclohexyl)acetamide (MW ~217.31 g/mol, C₁₄H₁₉NO) . The addition of the –CH₂CN group in the target compound increases molecular weight by 39.04 g/mol (to 256.35) and adds one H-bond acceptor (the nitrile nitrogen), shifting the H-bond acceptor count from 1 to 2 . This change is directly relevant to polarity, solubility, and potential target engagement profiles.
| Evidence Dimension | Molecular weight and H-bond acceptor count |
|---|---|
| Target Compound Data | MW: 256.35 g/mol; H-bond acceptors: 2; Chemical formula: C₁₆H₂₀N₂O |
| Comparator Or Baseline | N-(4-phenylcyclohexyl)acetamide: MW ~217.31 g/mol; H-bond acceptors: 1; Formula: C₁₄H₁₉NO |
| Quantified Difference | ΔMW = +39.04 g/mol (+18.0% increase); ΔH-bond acceptors = +1 |
| Conditions | Computed molecular properties from vendor databases and chemical structure analysis |
Why This Matters
The higher molecular weight and added H-bond acceptor differentiate this compound during procurement for computational library design, medicinal chemistry SAR exploration, and any application where the nitrile group is a required pharmacophoric or reactivity element.
